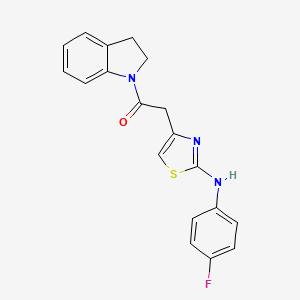

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolyl-indole derivatives involves several steps, including the use of DMSO-solution, where 2-amino-4H-thiazolo[5,4-b]indole is converted into a complex mixture. The major products are isolated through chromatographic methods and characterized by spectroscopic analysis, including NMR and MS, combined with computer-assisted structure elucidation, finally confirmed by independent chemical synthesis (Breinholt et al., 2001).

Molecular Structure Analysis

Molecular structure analysis is often carried out using spectroscopic methods and density functional theory (DFT) calculations. Spectral characterization, DFT, and docking studies provide insights into the molecular structure and potential interactions of the compound. These analyses help in understanding the bonding features, vibrational wave numbers, and structural changes due to electron withdrawing groups (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Chemical reactions involving thiazolyl-indole derivatives include conversions in DMSO solutions and interactions with protein tyrosine phosphatases inhibitors. The structural characterization and reactivity are analyzed through various chemical synthesis methods and spectroscopic techniques, aiding in the identification of chemical properties and reaction mechanisms (Breinholt et al., 2001).

Physical Properties Analysis

The physical properties, such as stability and reactivity, are evaluated using HOMO-LUMO energy gap analyses and molecular electrostatic potential (MEP) studies. These analyses are crucial in determining the compound's behavior in different states and its interaction with other molecules, providing a basis for understanding its physical characteristics (Mary et al., 2015).

Chemical Properties Analysis

The chemical properties of thiazolyl-indole derivatives are characterized through their synthesis, reaction mechanisms, and the influence of substituents on their activity. Investigations into substituent effects on bioactivity help in identifying the potential of these compounds in the development of therapeutics. The chemical properties are further elucidated through studies on their synthesis, reactions, and structural characterization, providing insights into their potential uses (Olawode et al., 2019).

Applications De Recherche Scientifique

Protein Tyrosine Phosphatase Inhibitory Activity

Research has identified that derivatives similar to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone, specifically 2-amino-4H-thiazolo[5,4-b]indole, convert into products with inhibitory activity against protein tyrosine phosphatases (PTPs). This activity suggests potential applications in the treatment of diseases where PTPs are implicated (Breinholt et al., 2001).

Antimicrobial Activity

Compounds structurally related to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone have demonstrated significant antimicrobial activity. Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from similar synthetic techniques, showed excellent activity against various microbes, indicating potential for developing new antimicrobial agents (Puthran et al., 2019).

Anticonvulsant Properties

Derivatives of 1H-indole, which share core structural similarities with 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone, have been synthesized and shown to possess anticonvulsant properties. This suggests potential therapeutic applications in the management of seizure disorders (Ahuja & Siddiqui, 2014).

Antioxidant and Antimicrobial Agents

The synthesis of novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives related to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone has revealed potent antioxidant and antimicrobial activities. These findings indicate a promising avenue for the development of new antioxidant and antimicrobial therapies (Gopi, Sastry, & Dhanaraju, 2016).

Antimycobacterial Activity

Studies on fluorinated benzothiazolo imidazole compounds, which are structurally related to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone, have demonstrated promising antimycobacterial activity. This suggests potential for the development of new treatments against Mycobacterium tuberculosis and other mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3OS/c20-14-5-7-15(8-6-14)21-19-22-16(12-25-19)11-18(24)23-10-9-13-3-1-2-4-17(13)23/h1-8,12H,9-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQSTMFAZIWYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)

![6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2492197.png)

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)